molecular formula C16H15ClN4O2 B1664707 8-(3-Chlorostyryl)caffeine CAS No. 148589-13-3

8-(3-Chlorostyryl)caffeine

Cat. No.: B1664707
CAS No.: 148589-13-3
M. Wt: 330.77 g/mol
InChI Key: WBWFIUAVMCNYPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3-Chlorostyryl)caffeine is a synthetic derivative of caffeine, characterized by the substitution of a chlorostyryl group at the 8-position of the caffeine molecule. This compound is known for its selective antagonistic properties towards adenosine A2A receptors and its inhibitory effects on monoamine oxidase B .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(3-Chlorostyryl)caffeine typically involves the reaction of 3-chlorobenzaldehyde with 1,3,7-trimethylxanthine under basic conditions to form the desired product. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the reaction, followed by purification through recrystallization or chromatography .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-(3-Chlorostyryl)caffeine has been extensively studied for its potential therapeutic applications due to its selective antagonism of adenosine A2A receptors and inhibition of monoamine oxidase B. Some key applications include:

Mechanism of Action

8-(3-Chlorostyryl)caffeine exerts its effects primarily through antagonism of adenosine A2A receptors. By blocking these receptors, the compound prevents the binding of adenosine, thereby modulating neurotransmitter release and reducing the inhibitory effects of adenosine on neuronal activity. Additionally, its inhibition of monoamine oxidase B leads to increased levels of monoamines such as dopamine, which is beneficial in conditions like Parkinson’s disease .

Comparison with Similar Compounds

Uniqueness: 8-(3-Chlorostyryl)caffeine stands out due to its high selectivity for adenosine A2A receptors and its dual role as a monoamine oxidase B inhibitor. This dual action makes it a valuable compound for research and potential therapeutic applications, particularly in neurodegenerative diseases .

Properties

IUPAC Name

8-[2-(3-chlorophenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O2/c1-19-12(8-7-10-5-4-6-11(17)9-10)18-14-13(19)15(22)21(3)16(23)20(14)2/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWFIUAVMCNYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1040401
Record name 8-(3-Chlorostyryl)caffeine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148589-13-3
Record name 8-(3-Chlorostyryl)caffeine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(3-Chlorostyryl)caffeine
Reactant of Route 2
8-(3-Chlorostyryl)caffeine
Reactant of Route 3
Reactant of Route 3
8-(3-Chlorostyryl)caffeine
Reactant of Route 4
Reactant of Route 4
8-(3-Chlorostyryl)caffeine
Reactant of Route 5
Reactant of Route 5
8-(3-Chlorostyryl)caffeine
Reactant of Route 6
Reactant of Route 6
8-(3-Chlorostyryl)caffeine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.